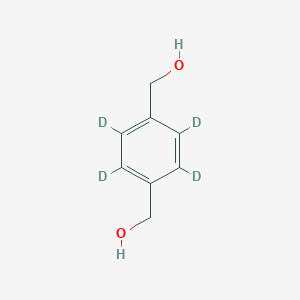

1,4-Benzenedimetanol-d4

Descripción general

Descripción

1,4-Di(hydroxymethyl)benzene-d4, also known as 1,4-Benzenedimethanol-d4, is a deuterium-labeled compound. It is a derivative of 1,4-Benzenedimethanol where the hydrogen atoms are replaced with deuterium. This compound is often used in scientific research due to its unique properties and applications in various fields.

Aplicaciones Científicas De Investigación

1,4-Di(hydroxymethyl)benzene-d4 has numerous applications in scientific research:

Chemistry: Used as a stable isotope-labeled compound for studying reaction mechanisms and kinetics.

Biology: Employed in metabolic studies to trace biochemical pathways.

Medicine: Utilized in drug development and pharmacokinetic studies to understand drug metabolism.

Industry: Applied in the production of specialty chemicals and materials

Mecanismo De Acción

Target of Action

1,4-Benzenedimethanol-d4 is a deuterium-labeled compound It’s known that deuterium-labeled compounds are often used as tracers in drug development processes .

Mode of Action

It’s known that deuterium, a stable heavy isotope of hydrogen, can be incorporated into drug molecules to act as tracers . This allows for the tracking and quantitation of the drug in the body, providing valuable information about the drug’s distribution and metabolism .

Biochemical Pathways

The incorporation of deuterium into drug molecules can potentially affect the pharmacokinetic and metabolic profiles of the drugs .

Pharmacokinetics

The use of deuterium in drug molecules has been noted to potentially affect their pharmacokinetic profiles .

Result of Action

The use of deuterium-labeled compounds can provide valuable insights into the behavior of drug molecules in the body .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,4-Di(hydroxymethyl)benzene-d4 can be synthesized through several methods. One common approach involves the deuteration of 1,4-Benzenedimethanol using deuterium oxide (D2O) in the presence of a catalyst. The reaction typically requires controlled conditions to ensure the complete replacement of hydrogen atoms with deuterium .

Industrial Production Methods

Industrial production of 1,4-Di(hydroxymethyl)benzene-d4 involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions.

Análisis De Reacciones Químicas

Types of Reactions

1,4-Di(hydroxymethyl)benzene-d4 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert it into different alcohol derivatives.

Substitution: It can participate in substitution reactions where the hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

Oxidation: Produces aldehydes or carboxylic acids.

Reduction: Yields various alcohol derivatives.

Substitution: Results in the formation of different substituted benzene derivatives.

Comparación Con Compuestos Similares

Similar Compounds

1,4-Benzenedimethanol: The non-deuterated version of 1,4-Di(hydroxymethyl)benzene-d4.

1,4-Dimethylolbenzene: Another derivative with similar structural properties.

1,4-Xylylene glycol: A related compound with hydroxyl groups attached to the benzene ring.

Uniqueness

1,4-Di(hydroxymethyl)benzene-d4 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms enhances the compound’s stability and allows for precise tracking in various analytical techniques .

Actividad Biológica

1,4-Di(hydroxymethyl)benzene-d4, also known as d4-hydroquinone, is a deuterated derivative of hydroquinone. This compound has garnered attention in various fields, including medicinal chemistry and environmental science, due to its potential biological activities. Understanding the biological activity of this compound is crucial for its application in pharmaceuticals and industrial processes.

- Chemical Formula : C8H6D4O2

- Molecular Weight : 142.19 g/mol

- CAS Number : 589-29-7

Biological Activity Overview

The biological activity of 1,4-Di(hydroxymethyl)benzene-d4 can be categorized into several key areas:

Antiproliferative Effects

Research indicates that compounds structurally related to hydroquinone exhibit antiproliferative effects on various mammalian cell lines. For instance, benzopsoralens, which share structural similarities with hydroquinone derivatives, have shown significant antiproliferative activity attributed to their ability to inhibit topoisomerase II, a crucial enzyme in DNA replication and repair . This inhibition can lead to reduced cell proliferation and potential applications in cancer therapy.

Antioxidant Activity

Hydroquinone and its derivatives are known for their antioxidant properties. They can scavenge free radicals and reduce oxidative stress in cells, which is essential for preventing cellular damage and maintaining overall health. The presence of hydroxymethyl groups enhances the electron-donating ability of these compounds, contributing to their antioxidant capacity.

Environmental Impact

1,4-Di(hydroxymethyl)benzene-d4's environmental behavior has been studied concerning its persistence and bioaccumulation potential. It meets criteria for being very persistent (vP) and very bioaccumulative (vB), raising concerns about its long-term effects in ecosystems . Understanding these properties is vital for assessing risks associated with its use in industrial applications.

Study on Antiproliferative Activity

A study conducted on various hydroxymethyl-substituted benzopsoralens demonstrated that compounds with specific substitutions at the 3, 5, 8, and 11 positions showed marked antiproliferative effects when tested against mammalian cells. The results indicated that these compounds could serve as potential candidates for photochemotherapy .

| Compound | Position of Hydroxymethyl Group | Antiproliferative Activity |

|---|---|---|

| BP | 3 | High |

| 7b | 5 | Moderate |

| 7c | 11 | High |

Synthesis of Hydroquinone Derivatives

Research focusing on the synthesis of hydroquinone from bioderived feedstock explored the conversion of various substrates into valuable aromatic compounds. The study highlighted the role of acid-catalyzed intramolecular aldol condensation in producing hydroquinone derivatives with high yields . This method showcases the potential for sustainable production processes that utilize renewable resources.

Propiedades

IUPAC Name |

[2,3,5,6-tetradeuterio-4-(hydroxymethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c9-5-7-1-2-8(6-10)4-3-7/h1-4,9-10H,5-6H2/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWVAOONFBYYRHY-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1CO)[2H])[2H])CO)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.